

"1-D-Alanyl-L-proline" structure and conformation

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Compound of Interest

Compound Name: 1-D-Alanyl-L-proline

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Technical Analysis: 1-D-Alanyl-L-Proline Structure, Conformation, and Synthetic Methodology Executive Summary

This technical guide provides a comprehensive analysis of **1-D-Alanyl-L-proline** (D-Ala-L-Pro), a heterochiral dipeptide of significant interest in medicinal chemistry and structural biology. Unlike its homochiral counterpart (L-Ala-L-Pro), the presence of the D-enantiomer at the N-terminus introduces unique steric constraints and resistance to enzymatic degradation. This document details the physicochemical properties, conformational dynamics (specifically the prolyl cis-trans isomerization), solid-phase synthesis protocols, and analytical characterization workflows required for its study.

Structural Fundamentals & Physicochemical Properties[1][2]

The molecule comprises D-alanine coupled to L-proline via a peptide bond. The inclusion of D-alanine creates a diastereomeric relationship with the natural L-Ala-L-Pro sequence, resulting in distinct physical properties and biological recognition profiles.

Nomenclature & Identification:

- IUPAC Name: (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid[1]
- Sequence: H-D-Ala-L-Pro-OH
- Stereochemistry: Heterochiral (N-term: R-configuration; C-term: S-configuration)

Table 1: Physicochemical Profile

Property	Value / Characteristic	Note
Molecular Formula		
Molecular Weight	186.21 g/mol	
Isoelectric Point (pI)	~5.5 - 6.0	Estimated based on pKa values of termini.[2][3]
Solubility	High (Water, Methanol)	Zwitterionic character enhances aqueous solubility.
Proteolytic Stability	High	The D-Ala residue confers resistance to N-terminal aminopeptidases.
H-Bond Donors/Acceptors	2 / 3	Proline nitrogen lacks an amide proton.

Conformational Analysis: The Prolyl Switch

The defining structural feature of D-Ala-L-Pro is the conformational equilibrium of the peptide bond connecting the D-alanine and L-proline residues. Unlike primary amino acids, the cyclic nature of proline's side chain (

bonded to

) reduces the energy difference between cis () and trans () isomers.

2.1 Cis-Trans Isomerization

In typical peptides, the trans isomer is energetically favored by a factor of >1000:1 due to steric clash in the cis form. However, in X-Pro bonds, the energy gap narrows significantly.[4]

- L-Ala-L-Pro: ~10–20% cis population in water.
- D-Ala-L-Pro: The heterochirality alters the steric environment. The side chain of D-Ala (methyl group) and the -methylene of the L-Pro ring interact differently than in the L-L system. This often stabilizes turn conformations (e.g., Type II' -turns) which are critical for receptor binding in peptidomimetic drugs.

2.2 Mechanism of Isomerization

The interconversion is slow on the NMR timescale (millisecond to second range) due to the partial double-bond character of the amide bond (resonance energy ~20 kcal/mol).

Figure 1: Kinetic pathway of prolyl cis-trans isomerization. The high activation barrier results in distinct NMR signals for both isomers.

Synthetic Methodology (Solid Phase Peptide Synthesis)

To ensure optical purity and prevent racemization of the sensitive D-Ala residue, Fmoc-based Solid Phase Peptide Synthesis (SPPS) is the gold standard.

3.1 Reagents & Materials[5][6][7]

- Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation common with Proline C-term).
- Amino Acids: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH.

- Coupling Agents: HATU or DIC/Oxyma (superior for preventing racemization).
- Solvents: DMF (reaction), DCM (washing).

3.2 Step-by-Step Protocol

- Resin Loading:
 - Swell 2-CTC resin in DCM.
 - Add Fmoc-L-Pro-OH (1.2 eq) + DIPEA (4 eq) in DCM. Agitate 2h.
 - Capping: Add Methanol (1 mL) to quench unreacted chloride sites.
- Deprotection (L-Pro):
 - Treat with 20% Piperidine in DMF (min).
 - Wash (DMF, DCM).
- Coupling (D-Ala):
 - Critical Step: Pre-activate Fmoc-D-Ala-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 30 seconds.
 - Add to resin immediately. Agitate 45–60 min.
 - Note: Use D-amino acid specifically here. Verify chirality of starting material.
- Final Cleavage:
 - Treat resin with 95% TFA / 2.5% TIS / 2.5%

- Precipitate filtrate in cold diethyl ether.
- Lyophilize to obtain crude white powder.

Figure 2: SPPS workflow for D-Ala-L-Pro synthesis using Fmoc chemistry on 2-CTC resin.

Analytical Characterization

Validating the structure requires distinguishing the D-L diastereomer from the L-L impurity.

4.1 Nuclear Magnetic Resonance (NMR)

Due to the slow isomerization described in Section 2, the

-NMR spectrum will show two sets of signals (rotamers).

- (Proline): Typically appears as two multiplets. The major (trans) isomer is usually upfield (~4.4 ppm) compared to the minor (cis) isomer (~4.7 ppm).
- (Alanine): The doublet for the methyl group may split or broaden depending on the solvent (vs. DMSO-).
- Diastereomeric Check: If L-Ala-L-Pro is present as a contaminant, a third distinct set of signals will appear.

4.2 HPLC Analysis

- Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
- Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
- Differentiation: D-Ala-L-Pro typically elutes at a slightly different retention time than L-Ala-L-Pro due to different hydrophobic surface areas exposed in the preferred conformation. Chiral chromatography (e.g., Crownpak) may be required for baseline resolution of enantiomers/diastereomers.

Biological Relevance

5.1 Protease Resistance

The D-configuration at the N-terminus renders the peptide bond resistant to cleavage by standard aminopeptidases, which are stereoselective for L-amino acids. This makes D-Ala-L-Pro a valuable scaffold for orally active peptide drugs.

5.2 Bacterial Cell Wall Mimetics

D-Alanyl residues are critical components of bacterial peptidoglycan (typically ending in D-Ala-D-Ala).[8][9] D-Ala-L-Pro analogs are often used as:

- Negative controls in Vancomycin binding studies (Vancomycin binds D-Ala-D-Ala; changing the second residue to L-Pro abolishes binding).
- Substrates for specific bacterial transporters that recognize the N-terminal D-Ala motif.

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